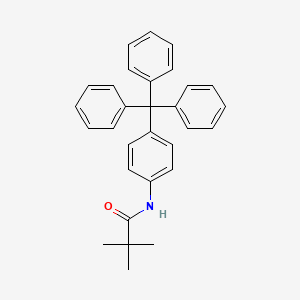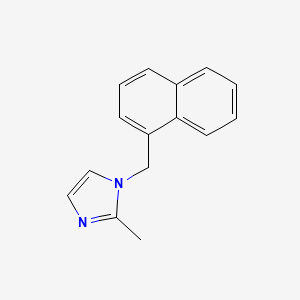![molecular formula C21H24N2O7S2 B5145805 bis[3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B5145805.png)
bis[3-(4-morpholinylsulfonyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(4-morpholinylsulfonyl)phenyl]methanone, commonly known as BMSM, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BMSM is a sulfonamide-based compound that has been synthesized through a variety of methods.
Aplicaciones Científicas De Investigación
BMSM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BMSM has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, BMSM has been used to synthesize novel materials with unique properties. In catalysis, BMSM has been used as a catalyst for various organic reactions.
Mecanismo De Acción
The mechanism of action of BMSM is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. In medicinal chemistry, BMSM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BMSM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
BMSM has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In animal models, BMSM has been shown to reduce inflammation and inhibit the growth of tumors. BMSM has also been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMSM has several advantages for lab experiments, including its high purity and stability. BMSM is also readily available and relatively inexpensive, making it an attractive option for researchers. However, BMSM has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Direcciones Futuras
There are several future directions for research involving BMSM. In medicinal chemistry, further investigation is needed to determine the optimal dosage and delivery method for BMSM as an anti-inflammatory and anti-cancer agent. In materials science, BMSM can be further explored for its potential to synthesize novel materials with unique properties. In catalysis, BMSM can be further investigated for its potential as a catalyst for various organic reactions. Overall, BMSM has significant potential for various applications and warrants further investigation.
Métodos De Síntesis
BMSM can be synthesized through several methods, including the reaction of 4-morpholinylsulfonyl chloride with 3-hydroxybenzophenone, followed by the addition of a base. Another method involves the reaction of 4-morpholinylsulfonyl chloride with 3-acetylbenzophenone, followed by the addition of a base. These methods have been optimized to ensure high yields and purity of the final product.
Propiedades
IUPAC Name |
bis(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c24-21(17-3-1-5-19(15-17)31(25,26)22-7-11-29-12-8-22)18-4-2-6-20(16-18)32(27,28)23-9-13-30-14-10-23/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFQVCYIPVRXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3-(4-morpholinylsulfonyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

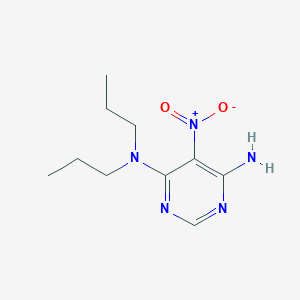
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)
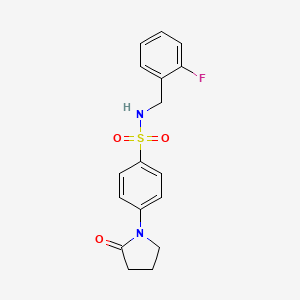
![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)
![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
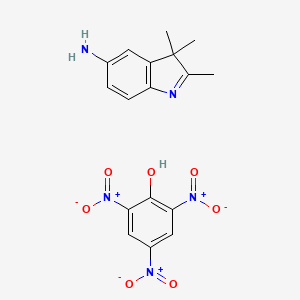
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)
